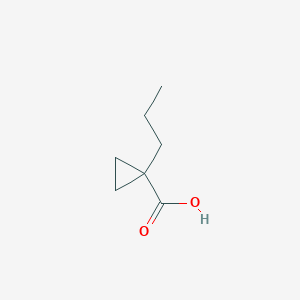![molecular formula C8H9NO2 B3374812 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 1041429-45-1](/img/structure/B3374812.png)
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C8H9NO2 . It is also known by other names such as 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives has been achieved through an Au(I)-catalyzed tandem reaction . This process involves the use of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . The reaction is carried out under argon in a dry atmosphere and monitored by thin-layer chromatography . The products are purified through silica gel chromatography .Molecular Structure Analysis
The molecular weight of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is 151.16 . The exact mass and monoisotopic mass of the compound are 165.042593085 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives include an Au(I)-catalyzed rearrangement/cyclization cascade . This process results in the formation of polysubstituted pyrroles in moderate to good yields .Scientific Research Applications
Synthesis of 2-Phenyl Derivatives
The compound is used in the synthesis of 2-phenyl derivatives. An Au(i)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc has been developed .
Rearrangement/Cyclization Cascade
The compound is involved in an Au-catalyzed rearrangement/cyclization cascade toward the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole . This process is used to afford a series of polysubstituted pyrroles in moderate to good yields .
Drug Discovery
Pyrrole derivatives, such as 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid, have applications in drug discovery . They are often used as building blocks in the synthesis of various pharmaceuticals due to their unique chemical properties.
Material Science
In material science, pyrrole derivatives are used in the development of new materials . Their unique chemical structure allows for a wide range of potential applications, including in the creation of advanced polymers and nanomaterials.
Catalysis
Pyrrole derivatives are also used in catalysis . Their unique structure allows them to act as effective catalysts in a variety of chemical reactions, improving efficiency and selectivity.
Complex Heterogeneous Catalysed Methods
Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives . These methods often result in more efficient and environmentally friendly synthesis processes.
Mechanism of Action
Mode of Action
It has been synthesized via an au (i)-catalyzed tandem reaction from 1- (1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or nh4oac
Biochemical Pathways
The biochemical pathways affected by 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid is currently unknown
properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h4,9H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRVSYHHHOIGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
CAS RN |
1041429-45-1 | |
| Record name | 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

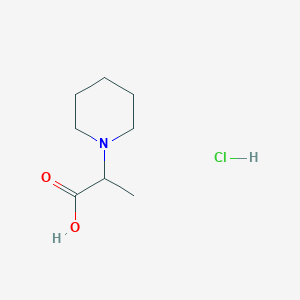
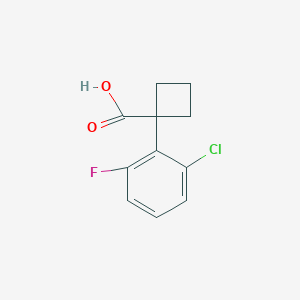

![1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3374755.png)
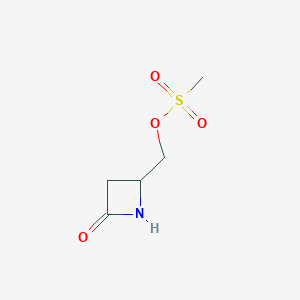

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B3374767.png)

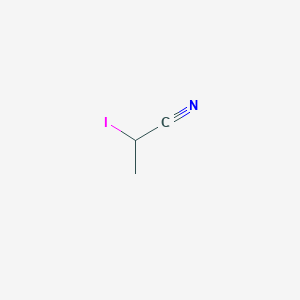
![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)

